N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-ethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-ethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-3-15-8-10-18(11-9-15)27(24,25)23-17-7-5-6-16(14-17)19-12-13-20(22-21-19)26-4-2/h5-14,23H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMAXDGRKGRQNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-ethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the reaction of hydrazine with a suitable dicarbonyl compound to form the pyridazine ring. The ethoxy group can be introduced through an alkylation reaction using ethyl iodide in the presence of a base.
The next step involves the formation of the sulfonamide group. This can be achieved by reacting the pyridazine derivative with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-ethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-ethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-ethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis. This inhibition can lead to antimicrobial effects by preventing the synthesis of essential nucleotides in bacteria.
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonamide Derivatives
Analysis of Substituent Impact :
Electron-Withdrawing vs. In contrast, the 4-ethyl group in the target compound increases lipophilicity, favoring membrane permeability. Azepan-1-yl substitution (7-membered amine ring) in the analog introduces steric bulk, which may alter pharmacokinetics (e.g., half-life) compared to the ethoxy group in the target compound.
Bioisosteric Replacements: The tetrazole group in TPIN serves as a carboxylic acid bioisostere, enhancing metabolic stability.
Inferences for the Target Compound :
- Kinase Inhibition Potential: The ethoxy-pyridazine scaffold is structurally similar to BTK inhibitors in , though the target compound’s sulfonamide group may shift selectivity toward other kinases (e.g., VEGF receptors or MAPK).
- COX-2 Selectivity : The 4-ethyl group on the sulfonamide benzene ring lacks the methylsulfonyl moiety critical for COX-2 inhibition in SC-558 , suggesting divergent therapeutic applications.
- Cytoskeletal Effects : Unlike TPIN’s tetrazole-driven cytoskeletal disruption , the target compound’s ethoxy group may favor nucleic acid or kinase interactions.
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
Key Observations :
- The target compound’s ethoxy group enhances metabolic stability compared to nitro groups , which are prone to reduction.
Biological Activity
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-ethylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented by the following IUPAC name:
- IUPAC Name : this compound
- Chemical Formula : CHNOS
- CAS Number : 933214-87-0
The compound features a sulfonamide group, which is known for its role in various biological activities, including antibacterial and anti-inflammatory effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonamide group can form hydrogen bonds with target proteins, influencing their function. The presence of the pyridazine and ethoxy moieties enhances binding affinity and specificity towards various enzymes and receptors.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth by interfering with folate synthesis pathways.
- Anti-inflammatory Effects : Compounds containing sulfonamide groups have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.
- Anticancer Potential : Emerging studies suggest that derivatives of sulfonamides may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial efficacy against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. |
| Study 2 | Reported significant anti-inflammatory effects in vitro, reducing cytokine production in activated macrophages. |
| Study 3 | Investigated the compound's cytotoxicity against various cancer cell lines, revealing dose-dependent effects on cell viability. |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of the Pyridazine Ring : Utilizing pyridazine derivatives.
- Formation of the Sulfonamide Bond : Reaction between a sulfonyl chloride and an amine.
- Final Coupling Reactions : Combining the ethoxy and phenyl groups through coupling techniques such as Suzuki-Miyaura coupling.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-ethylbenzene-1-sulfonamide, and what key reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of pyridazine and benzene sulfonamide moieties. Key steps include:
- Reflux conditions : Ethanol or DMF as solvents under controlled temperatures (60–120°C) to facilitate nucleophilic substitution or Suzuki coupling reactions .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, with yields optimized by adjusting catalyst loading (1–5 mol%) and reaction time (12–48 hours) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol to achieve >95% purity .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer : Characterization employs:
- Spectroscopy : ¹H/¹³C NMR (δ 7.2–8.5 ppm for aromatic protons; δ 150–160 ppm for sulfonamide carbons) and FT-IR (SO₂ asymmetric stretch ~1350 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 428.5) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .
Q. What in vitro assays are recommended for initial biological evaluation of this compound?
- Methodological Answer :
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) with IC₅₀ determination using dose-response curves (1 nM–100 µM) .
- Antimicrobial Activity : Broth microdilution assays against Mycobacterium tuberculosis (MIC values) or fungal strains (e.g., Candida albicans), with cytotoxicity assessed via mammalian cell lines (e.g., HEK293) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, A549) to measure growth inhibition (GI₅₀) .
Advanced Research Questions
Q. How can computational modeling guide structural optimization to enhance target selectivity?
- Methodological Answer :
- Docking Studies : Molecular docking (AutoDock Vina) into enzyme active sites (e.g., JAK1 or carbonic anhydrase IX) identifies key interactions (e.g., hydrogen bonds with pyridazine N-atoms) .
- MD Simulations : 100-ns simulations in GROMACS assess binding stability and predict substituent effects (e.g., ethoxy vs. morpholine groups) on binding free energies (ΔG) .
- QSAR Models : CoMFA/CoMSIA analyses correlate substituent electronegativity (Hammett σ values) with biological activity .
Q. What strategies resolve discrepancies in biological activity data across independent studies?
- Methodological Answer :
- Assay Standardization : Use of common reference compounds (e.g., acetazolamide for carbonic anhydrase studies) and adherence to CLSI guidelines for MIC determinations .
- Batch Variability Analysis : HPLC purity checks (>98%) and elemental analysis to rule out synthetic byproducts .
- Mechanistic Profiling : Phosphoproteomics or ROS detection assays (e.g., DCFH-DA) to confirm on-target vs. off-target effects in conflicting cytotoxicity reports .
Q. How do substituent variations on the pyridazine and benzene rings affect biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Table :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
